molecular formula C20H19NO2S B12549865 N-methyl-2-(3-methyl-4-phenylphenyl)benzenesulfonamide CAS No. 183301-00-0

N-methyl-2-(3-methyl-4-phenylphenyl)benzenesulfonamide

Cat. No.: B12549865
CAS No.: 183301-00-0
M. Wt: 337.4 g/mol
InChI Key: HSLNNRXNRZNZKB-UHFFFAOYSA-N
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Description

N-methyl-2-(3-methyl-4-phenylphenyl)benzenesulfonamide is an organic compound with a complex structure that includes a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(3-methyl-4-phenylphenyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a reaction between a substituted benzene and a sulfonyl chloride.

    N-Methylation: The intermediate is then subjected to N-methylation using methyl iodide or a similar methylating agent.

    Final Coupling: The final step involves coupling the intermediate with another substituted benzene under specific conditions, such as the presence of a base and a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(3-methyl-4-phenylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-methyl-2-(3-methyl-4-phenylphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-(3-methyl-4-phenylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase IX, which is overexpressed in certain cancer cells . This inhibition disrupts the cellular processes, leading to antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-(4-methylphenyl)benzenesulfonamide
  • N-methyl-2-(4-phenylphenyl)benzenesulfonamide

Uniqueness

N-methyl-2-(3-methyl-4-phenylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes makes it a valuable compound in medicinal research.

Properties

CAS No.

183301-00-0

Molecular Formula

C20H19NO2S

Molecular Weight

337.4 g/mol

IUPAC Name

N-methyl-2-(3-methyl-4-phenylphenyl)benzenesulfonamide

InChI

InChI=1S/C20H19NO2S/c1-15-14-17(12-13-18(15)16-8-4-3-5-9-16)19-10-6-7-11-20(19)24(22,23)21-2/h3-14,21H,1-2H3

InChI Key

HSLNNRXNRZNZKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2S(=O)(=O)NC)C3=CC=CC=C3

Origin of Product

United States

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